molecular formula C25H18N4O2 B11597698 2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11597698
M. Wt: 406.4 g/mol
InChI Key: PMXXXGNQLRCGTI-UHFFFAOYSA-N
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Description

The compound 2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic organic molecule featuring two distinct moieties:

  • Indoloquinoxaline core: A fused bicyclic system comprising indole and quinoxaline rings, with a methyl group at the 9-position.
  • Isoindole-dione group: A phthalimide-derived structure (1H-isoindole-1,3(2H)-dione) linked via an ethyl bridge to the indoloquinoxaline unit.

Its synthesis likely involves coupling reactions between indoloquinoxaline precursors and isoindole-dione derivatives, possibly employing catalytic methods similar to those described for related compounds .

Properties

Molecular Formula

C25H18N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

2-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C25H18N4O2/c1-15-10-11-21-18(14-15)22-23(27-20-9-5-4-8-19(20)26-22)28(21)12-13-29-24(30)16-6-2-3-7-17(16)25(29)31/h2-11,14H,12-13H2,1H3

InChI Key

PMXXXGNQLRCGTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that may include the formation of indole and quinoxaline derivatives. A notable method involves the use of nitration , followed by hydrogenation and diazotization to create various derivatives with enhanced biological activities. The structural modifications can significantly influence the compound's pharmacological properties.

Recent studies have highlighted various biological activities associated with this compound and its derivatives:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has demonstrated significant antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116, with mechanisms involving cell cycle arrest and apoptosis induction .
    • In a study evaluating isoindole derivatives, compounds similar to 2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione exhibited IC50 values indicating effective inhibition of tumor cell growth .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that certain derivatives possess antibacterial properties comparable to established antibiotics like gentamicin .
    • Additionally, studies have shown effectiveness against Leishmania tropica, suggesting potential in treating parasitic infections .
  • Antioxidant Activity :
    • Compounds derived from isoindole frameworks have been noted for their free radical scavenging abilities, contributing to their potential as therapeutic agents in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique structural features. The presence of the indole and quinoxaline moieties is crucial for its biological activity. SAR studies suggest that modifications to these structures can enhance lipophilicity and improve bioavailability, thereby increasing therapeutic efficacy against various targets .

Case Study 1: Anticancer Evaluation

A comprehensive evaluation was performed on a series of isoindole derivatives that included this compound. The study utilized the National Cancer Institute's protocols to assess cytotoxicity across multiple cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition rates, positioning them as viable candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results showed substantial inhibition zones comparable to standard treatments, highlighting the compound's potential as an alternative antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key Observations:

Indoloquinoxaline Modifications: The target compound’s ethyl-linked isoindole-dione contrasts with the acetic acid substituent in (9-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid . The latter’s carboxylic acid group enhances water solubility, whereas the isoindole-dione in the target compound may improve lipophilicity, favoring membrane penetration in biological systems. Chloro-substituted derivatives (e.g., 2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone) exhibit higher reactivity due to electron-withdrawing groups, making them intermediates for further functionalization .

The target compound’s indoloquinoxaline moiety may synergize with isoindole-dione to target enzymes like topoisomerases or kinases.

Synthetic Strategies: The Cu/zeolite-Y catalyst described for indenoquinoline-diones could be adapted for the target compound’s synthesis, given its efficiency in cyclocondensation reactions. However, the ethyl bridge might require milder conditions to avoid decomposition.

Biological Activity

The compound 2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4OC_{21}H_{22}N_{4}O, with a molecular weight of approximately 330.43 g/mol. The structure features an isoindole core fused with a quinoxaline moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoindole derivatives. For instance, a study demonstrated that derivatives of indoloquinoxaline exhibited significant growth inhibition against various cancer cell lines including leukemia (K-562), prostate (DU-145), and non-small cell lung cancer (NCI-H322M) cells. The growth inhibition was dose-dependent, indicating a promising therapeutic index for these compounds .

2. Cyclooxygenase Inhibition

Research has shown that isoindole derivatives possess cyclooxygenase (COX) inhibitory activity. In one study, several new isoindole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibition. Some compounds demonstrated greater COX-2 selectivity compared to meloxicam, a standard anti-inflammatory drug . This suggests potential applications in treating inflammatory diseases.

3. Antioxidant Properties

The compound also exhibits antioxidant activity by scavenging reactive oxygen and nitrogen species (ROS and RNS). This property is crucial as it may contribute to the protective effects against oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Inhibition of Pro-inflammatory Cytokines : Isoindole derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory mediators like IL-10 .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

StudyCell LineIC50 (µM)Mechanism
AK-562 (Leukemia)15.72Induction of apoptosis
BDU-145 (Prostate Cancer)50.68Cell cycle arrest
CNCI-H322M (Lung Cancer)20.00Inhibition of COX enzymes

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